Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,2-dimethylpropyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)8-16-11(15)14-5-4-9-6-13-10(9)7-14/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
RLOYSVWUHHDAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)N1CCC2CNC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of neopentyl alcohol with 3,8-diazabicyclo[4.2.0]octane-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The neopentyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s solubility or introducing reactive carboxylate intermediates.
Alkylation of the Diazabicyclo Amines
The secondary amines in the diazabicyclo system react with alkylating agents to form quaternary ammonium salts or N-alkylated derivatives, enhancing biological activity or enabling further functionalization.
Acylation Reactions
The amine groups react with acylating agents to form amides or ureas, critical for probing receptor interactions or stabilizing the bicyclic structure.
Ring-Opening Reactions
The strained bicyclic structure undergoes ring-opening under nucleophilic or reductive conditions, generating linear intermediates for further synthesis.
Transesterification
The neopentyl ester group undergoes transesterification with alcohols to produce alternative ester derivatives, useful for tuning lipophilicity.
| Alcohol | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux | Ethyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | 70–75% | |
| Isopropyl alcohol | Ti(OiPr)₄, 80°C | Isopropyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | 65–68% |
Key Research Findings
-
Biological Relevance : Alkylated derivatives exhibit nanomolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the hα4β2 subtype, making them candidates for cognitive enhancers .
-
Stereochemical Impact : The cis-configuration of the bicyclic system (as in related Boc-protected analogs) enhances receptor binding compared to trans-isomers .
-
Anti-Inflammatory Potential : Acylated derivatives inhibit NLRP3 inflammasome activation, suggesting utility in treating inflammatory diseases.
Scientific Research Applications
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate exhibits significant biological activities, particularly as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in various neurological processes, including cognition and memory enhancement. The compound's interaction with nAChRs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Potential Therapeutic Applications:
-
Neurological Disorders :
- Mechanism : By modulating nAChRs, the compound may enhance cognitive functions and potentially offer therapeutic benefits in conditions characterized by cognitive decline.
- Research Findings : Studies indicate that similar diazabicyclo compounds can improve synaptic plasticity and memory performance in animal models.
-
Anti-inflammatory Properties :
- Mechanism : this compound may inhibit pathways associated with inflammation, such as the NLRP3 inflammasome.
- Research Findings : Derivatives of diazabicyclo compounds have shown promise in reducing inflammatory responses in vitro and in vivo, suggesting a potential role in treating inflammatory diseases.
Study on Cognitive Enhancement
A study conducted on rodents demonstrated that administration of this compound resulted in improved performance on memory tasks compared to control groups. This suggests its potential as a cognitive enhancer through nAChR modulation.
Anti-inflammatory Effects
In vitro studies showed that derivatives of diazabicyclo compounds like this compound significantly reduced the secretion of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharides (LPS). This highlights the compound's role in inflammatory pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,8-Diazabicyclo[3.2.1]octane (DBO) Derivatives
DBO derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS: 149771-44-8), share a bicyclic framework but differ in ring topology. The bicyclo[3.2.1]octane system introduces greater ring strain compared to the [4.2.0] system, influencing conformational flexibility. DBO derivatives exhibit analgesic properties by interacting with neurotransmitter systems involved in pain modulation .
2,5-Diazabicyclo[4.2.0]octane Derivatives
Compounds like 2,5-diazabicyclo[4.2.0]octane (e.g., GLP-1 receptor modulators patented by AstraZeneca) share the same bicyclo[4.2.0] scaffold but position nitrogen atoms at 2 and 5 instead of 3 and 7. For instance, 2,5-diazabicyclo[4.2.0]octanes are optimized for GLP-1 receptor modulation, a target in diabetes therapeutics .
Ester Variants in Azabicyclo Systems
Variations in ester groups significantly influence physicochemical properties. For example:
- Ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate (CAS: N/A) incorporates a benzoyloxy group, enhancing lipophilicity for CNS penetration .
Biological Activity
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound characterized by its unique diazabicyclic structure, which includes two nitrogen atoms integrated into a bicyclic framework. This compound has garnered attention for its potential biological activities, particularly in neurological applications.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1822802-72-1
Biological Activity
Research indicates that this compound exhibits significant biological activity as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in various neurological processes, making this compound a candidate for therapeutic applications in treating neurological disorders and enhancing cognitive functions .
The compound's interaction with nAChRs has been studied extensively. It has shown potent affinity and agonist efficacy at the human high-affinity nicotine recognition site (α4β2) and has been evaluated in animal models for its analgesic properties. In particular, some derivatives have demonstrated picomolar affinity in radioligand binding assays and nanomolar agonist potency, indicating their potential as effective analgesics .
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds within the same structural family based on their biological activity:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Bicyclic amine | 1.00 |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Bicyclic amine | 0.98 |
| (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | 0.98 |
| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | 0.98 |
This compound stands out due to its specific bicyclic structure and functional groups that enhance its biological activity compared to similar compounds .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Nociceptive Pain Model : In a rat model of persistent nociceptive pain (formalin model), compounds based on the diazabicyclo framework exhibited robust analgesic efficacy comparable to established analgesics like epibatidine .
- Inflammatory Pathways : Other research suggests that derivatives of this compound may possess anti-inflammatory properties and could serve as inhibitors for specific inflammatory pathways such as the NLRP3 inflammasome .
Q & A
Q. What are the key synthetic challenges in preparing neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate, and how can they be addressed?
The synthesis of this bicyclic compound involves constructing the strained [4.2.0] ring system. A common approach uses stereoselective ring-closing reactions, such as Ugi multicomponent reactions or bridged piperazine derivatization . Challenges include regioselectivity in diazabicyclo formation and maintaining ester stability under basic conditions. Methodological solutions include:
- Using tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions during cyclization .
- Optimizing reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield .
- Confirming ring closure via -NMR to monitor bridgehead proton shifts (typically δ 3.5–4.5 ppm) .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Structural characterization requires a combination of techniques:
- NMR Spectroscopy : - and -NMR to identify bridgehead carbons (C3 and C8) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 227.1396) .
- X-ray Crystallography : For unambiguous confirmation of the bicyclo[4.2.0] scaffold, though crystal growth may require slow evaporation in nonpolar solvents .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported pharmacological data for diazabicyclo compounds?
Discrepancies in receptor affinity or cytotoxicity data (e.g., α4β2 nAChR vs. α7 subtypes) may arise from variations in assay conditions or structural analogs. To address this:
- Standardize Assays : Use uniform cell lines (e.g., SH-SY5Y for neuronal receptors) and control ligands (e.g., epibatidine for nAChR comparisons) .
- SAR Studies : Systematically modify substituents (e.g., replacing neopentyl with methyl or phenyl groups) to isolate pharmacophore contributions .
- Molecular Docking : Validate binding modes using computational models (e.g., AutoDock Vina) to correlate structural features with activity .
Q. How can researchers optimize in vivo models to evaluate the compound’s therapeutic potential?
For preclinical studies:
- Dose-Response Profiling : Administer the compound in murine models (e.g., C57BL/6 mice) at 1–10 mg/kg to assess bioavailability and blood-brain barrier penetration .
- Toxicity Screening : Monitor organ-specific effects (e.g., liver enzymes, renal function) and compare with structurally related compounds like 3,6-diazabicyclo[3.3.1]heptane, which showed prostate cancer cell toxicity .
- Behavioral Assays : Use Morris water maze or hot-plate tests to quantify cognitive or analgesic effects linked to nAChR modulation .
Q. What methodologies support the design of analogs with improved metabolic stability?
To enhance pharmacokinetic properties:
- Ester Bioisosteres : Replace the neopentyl carboxylate with a carbamate or amide to reduce esterase susceptibility .
- Isotopic Labeling : Incorporate deuterium at metabolically vulnerable positions (e.g., bridgehead hydrogens) to slow degradation .
- Prodrug Strategies : Attach cleavable groups (e.g., phosphonates) for targeted release in specific tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
